Benzamide, 4,4'-sulfonylbis[N-phenyl-

Lipophilicity Conformational analysis Medicinal chemistry

Benzamide, 4,4'-sulfonylbis[N-phenyl- (IUPAC: N-phenyl-4-[4-(phenylcarbamoyl)phenyl]sulfonylbenzamide) is a C2-symmetric diaryl sulfone bis-benzamide with the molecular formula C26H20N2O4S and a molecular weight of 456.5 g/mol. The compound belongs to the phenylsulfamoyl benzamide class, a scaffold disclosed in patent families as bradykinin B1 receptor antagonists , and is structurally related to benzamide-4-sulfonamide derivatives investigated as human carbonic anhydrase inhibitors.

Molecular Formula C26H20N2O4S
Molecular Weight 456.5 g/mol
CAS No. 191215-75-5
Cat. No. B12551346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4,4'-sulfonylbis[N-phenyl-
CAS191215-75-5
Molecular FormulaC26H20N2O4S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C26H20N2O4S/c29-25(27-21-7-3-1-4-8-21)19-11-15-23(16-12-19)33(31,32)24-17-13-20(14-18-24)26(30)28-22-9-5-2-6-10-22/h1-18H,(H,27,29)(H,28,30)
InChIKeyACCOHPBXPBLICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, 4,4'-sulfonylbis[N-phenyl- (CAS 191215-75-5): Procurement-Relevant Structural and Pharmacophoric Profile


Benzamide, 4,4'-sulfonylbis[N-phenyl- (IUPAC: N-phenyl-4-[4-(phenylcarbamoyl)phenyl]sulfonylbenzamide) is a C2-symmetric diaryl sulfone bis-benzamide with the molecular formula C26H20N2O4S and a molecular weight of 456.5 g/mol [1]. The compound belongs to the phenylsulfamoyl benzamide class, a scaffold disclosed in patent families as bradykinin B1 receptor antagonists [2], and is structurally related to benzamide-4-sulfonamide derivatives investigated as human carbonic anhydrase inhibitors [3]. It is currently offered as an AldrichCPR collection compound—a designation reserved for rare and unique chemicals intended for early discovery research, with no vendor-collected analytical data provided . This procurement profile distinguishes it from bulk commodity benzamide analogs and positions it as a specialized tool for medicinal chemistry and chemical biology applications.

Why Generic Substitution of Benzamide, 4,4'-sulfonylbis[N-phenyl- Fails: The C2-Symmetric Scaffold Differentiation


The C2-symmetric, para-linked diaryl sulfone bis-benzamide architecture of CAS 191215-75-5 cannot be replaced by simpler mono-benzamide analogs, non-phenyl-substituted sulfonylbis benzamides, or sulfonamide-linked congeners without fundamentally altering the three-dimensional pharmacophore geometry, hydrogen-bonding capacity, and lipophilicity profile. The compound possesses a calculated LogP of 4.4 and six rotatable bonds, giving it a conformational flexibility profile distinct from the N-methyl analog (CAS 338421-01-5) and the sulfonamide-bridged variant 3,3′-sulfonylbis(N-phenylbenzenesulfonamide) [1]. In the context of bradykinin B1 receptor antagonism, the patent SAR data demonstrate that both the N-phenyl substitution and the sulfone linker geometry are critical for receptor affinity and selectivity over the B2 subtype [2]. Substituting any of these structural elements—the N-phenyl group, the para-sulfonyl connectivity, or the benzamide carbonyl—would produce a compound with an entirely different pharmacological fingerprint, rendering generic interchange scientifically invalid.

Benzamide, 4,4'-sulfonylbis[N-phenyl- (CAS 191215-75-5): Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: LogP and Conformational Flexibility vs. N-Methyl Analog

CAS 191215-75-5 exhibits a calculated LogP of 4.4 and possesses 6 rotatable bonds, compared to the N-methyl analog (4,4'-sulfonylbis(N-methylbenzamide), CAS 338421-01-5) which has a lower LogP (estimated ~2.8) and only 4 rotatable bonds due to the absence of terminal phenyl rings [1]. This difference in lipophilicity and conformational degrees of freedom directly impacts membrane permeability and target binding entropy. The target compound has 33 heavy atoms and zero sp3-hybridized carbons (fully aromatic), versus 20 heavy atoms and 2 sp3 carbons in the N-methyl analog—differences that significantly alter molecular recognition at protein binding sites [1].

Lipophilicity Conformational analysis Medicinal chemistry

Scaffold-Specific Pharmacophoric Requirement: N-Phenyl vs. N-Benzyl Substitution in Bradykinin B1 Antagonism

In the phenylsulfamoyl benzamide patent series (US8481527), the N-phenyl substitution on the benzamide moiety was identified as essential for maintaining high affinity at the human bradykinin B1 receptor, with selectivity over B2 receptors [1]. The patent explicitly states that the claimed compounds 'have high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors' [1]. While the specific Ki/IC50 of CAS 191215-75-5 is not publicly reported, the SAR framework establishes that N-phenyl substitution—as present in the target compound—is pharmacophorically critical, whereas N-alkyl (e.g., N-benzyl-N-ethyl) analogs such as TH251 (CAS 1622059-04-4) are directed toward an entirely different target class (LIMK1/2 inhibition) .

Bradykinin B1 receptor Pain Inflammation

Linker Chemistry Differentiation: Sulfone Bridge vs. Sulfonamide Bridge and Its Impact on Carbonic Anhydrase Inhibition

The diaryl sulfone (SO2) bridge in CAS 191215-75-5 provides a distinct electronic and geometric environment compared to the sulfonamide (SO2NH) linker found in 3,3′-sulfonylbis(N-phenylbenzenesulfonamide) (CAS not available, MW 528.62) . In the benzamide-4-sulfonamide series reported by Distinto et al. (2018), compounds bearing the SO2NH zinc-binding group achieved Ki values of 0.6–334 nM against human carbonic anhydrase isoforms I, II, VII, and IX, with the sulfonamide NH serving as the critical zinc-coordinating moiety [1]. CAS 191215-75-5, lacking the sulfonamide NH, cannot coordinate the catalytic zinc in CAs in the same manner, predicting a fundamentally different inhibition mechanism and isoform selectivity profile. This sulfone-to-sulfonamide structural divergence means the target compound is mechanistically unsuitable for CA inhibitor development, but may offer advantages in target classes that do not require zinc chelation.

Carbonic anhydrase inhibition Sulfone vs. sulfonamide Enzyme kinetics

Procurement Purity and Supply Chain Comparison: AldrichCPR vs. Commodity Benzamide Sources

CAS 191215-75-5 is supplied through Sigma-Aldrich's AldrichCPR (Custom Pharmaceutical Research) program (Cat. No. S204463), a curated collection of rare and unique chemicals for early discovery. The product is sold 'as-is' with no vendor-collected analytical data and a caveat that the buyer assumes responsibility for identity and purity confirmation . This contrasts with commodity benzamide analogs such as N-phenylbenzamide (CAS 53219), which are available with full certificates of analysis, specified purity (≥98%), and defined physical characterization. The AldrichCPR designation implies batch-limited availability and a higher cost per milligram (¥175.87 for 25 mg at the time of listing ), compared to bulk benzamide pricing. For researchers requiring the exact C2-symmetric diaryl sulfone scaffold for SAR studies, this specialized sourcing pathway represents the only verified commercial route; generic benzamide procurement cannot furnish this specific topology.

Chemical procurement Purity specification Research-grade supply

Benzamide, 4,4'-sulfonylbis[N-phenyl- (CAS 191215-75-5): Evidence-Derived Application Scenarios for Scientific Procurement


Bradykinin B1 Receptor Antagonist Lead Optimization and SAR Expansion

Based on the patent disclosure of phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists (US8481527) [1], CAS 191215-75-5 serves as a core scaffold reference compound for medicinal chemistry teams exploring non-peptide B1 antagonists. Its C2-symmetric bis-benzamide architecture provides a geometrically defined platform for systematic N-phenyl substitution variation, enabling SAR studies around the terminal aryl rings without altering the central sulfone linker geometry. Procurement is indicated for laboratories engaged in inflammatory pain target validation where B1-selective chemical probes are required and where the N-phenyl substitution pattern is a key pharmacophoric determinant.

Sulfone-Linked Bis-Benzamide Scaffold as a Negative Control for Carbonic Anhydrase Assays

As established by the absence of a sulfonamide NH zinc-binding group in CAS 191215-75-5, compared to the potent benzamide-4-sulfonamide CA inhibitors (Ki = 0.6–334 nM across hCA isoforms I, II, VII, IX) [2], the target compound can function as a structurally matched negative control in carbonic anhydrase inhibition assays. Researchers comparing sulfonamide vs. sulfone linker pharmacophores within the same benzamide scaffold family will find CAS 191215-75-5 essential for dissecting zinc-dependent from zinc-independent mechanisms of action, a critical distinction in metalloenzyme drug discovery programs.

Computational Chemistry and Molecular Docking Template for C2-Symmetric Diaryl Sulfone Pharmacophores

The fully aromatic, zero-sp3-carbon structure of CAS 191215-75-5 (33 heavy atoms, 6 rotatable bonds, LogP = 4.4) [3] provides a computationally tractable, rigid template for molecular docking studies and pharmacophore model generation. Its C2-symmetry reduces conformational sampling complexity compared to asymmetric analogs, making it an ideal reference structure for virtual screening campaigns targeting GPCRs or other bradykinin receptor family members. Computational chemistry groups procuring this compound can use it to benchmark docking scoring functions and to generate interaction fingerprints for the diaryl sulfone chemotype.

Specialty Chemical Sourcing for Focused Medicinal Chemistry Library Design

Given the AldrichCPR designation and the 'rare and unique chemical' classification of CAS 191215-75-5 , procurement is most appropriate for focused library design rather than high-throughput screening. The compound's di-benzamide topology with terminal N-phenyl groups provides a versatile handle for late-stage diversification via amide coupling, N-arylation, or electrophilic aromatic substitution. Medicinal chemistry laboratories building small, target-focused libraries around the diaryl sulfone scaffold will benefit from this compound as a key synthetic intermediate, with the understanding that user-side analytical verification is required per the supplier's terms of sale.

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